molecular formula C7H14ClNO3 B2939149 Methyl 3-(aminomethyl)oxolane-3-carboxylate hydrochloride CAS No. 2137833-60-2

Methyl 3-(aminomethyl)oxolane-3-carboxylate hydrochloride

Cat. No.: B2939149
CAS No.: 2137833-60-2
M. Wt: 195.64
InChI Key: QLLNWOBGEPQPNJ-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)oxolane-3-carboxylate hydrochloride is a bicyclic organic compound featuring an oxolane (tetrahydrofuran) ring substituted at the 3-position with a methyl ester (-COOCH₃) and an aminomethyl (-CH₂NH₂) group. The hydrochloride salt enhances its solubility and stability, making it a valuable intermediate in pharmaceutical synthesis.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(aminomethyl)oxolane-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-10-6(9)7(4-8)2-3-11-5-7;/h2-5,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLNWOBGEPQPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCOC1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137833-60-2
Record name methyl 3-(aminomethyl)oxolane-3-carboxylate hydrochloride
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Preparation Methods

The synthesis of Methyl 3-(aminomethyl)oxolane-3-carboxylate hydrochloride involves several steps. One common method includes the reaction of oxolane derivatives with aminomethyl groups under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Methyl 3-(aminomethyl)oxolane-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The aminomethyl group can undergo substitution reactions with halogens or other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Methyl 3-(aminomethyl)oxolane-3-carboxylate hydrochloride is used in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-(aminomethyl)oxolane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the oxolane ring provides structural stability. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights structural differences, molecular formulas, and key substituents among the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number
Methyl 3-(aminomethyl)oxolane-3-carboxylate HCl C₇H₁₄ClNO₃ 195.65 COOCH₃, CH₂NH₂ Not available
Methyl 3-(methylamino)oxolane-3-carboxylate HCl C₇H₁₄ClNO₃ 195.65 COOCH₃, NHCH₃ EN300-7618523
3-Aminooxolane-3-carboxylic acid hydrochloride C₅H₁₀ClNO₃ 167.59 COOH, NH₂ 919098-94-5
tert-Butyl 3-(2-chloroethyl)oxolane-3-carboxylate C₁₃H₁₅ClFN₃O₂ 299.73 COO-tert-butyl, 2-chloroethyl Not available
Key Observations:
  • Target vs. Methyl 3-(Methylamino) Analogue: Both share the same molecular formula (C₇H₁₄ClNO₃) but differ in substituents. The target’s primary amine (-CH₂NH₂) offers higher nucleophilicity compared to the secondary amine (-NHCH₃) in the methylamino analog, influencing reactivity in coupling reactions .
  • Target vs. 3-Aminooxolane-3-Carboxylic Acid: The carboxylic acid (-COOH) in the latter increases aqueous solubility at basic pH, whereas the methyl ester (-COOCH₃) in the target enhances lipophilicity, favoring membrane permeability .
  • Target vs. tert-Butyl 3-(2-Chloroethyl) Analogue : The bulky tert-butyl group and chloroethyl substituent in the latter increase steric hindrance and electrophilicity, respectively, making it suitable for alkylation reactions .

Physicochemical Properties

  • Solubility : Hydrochloride salts generally improve water solubility. The methyl ester in the target compound reduces polarity compared to the carboxylic acid analog, which may form salts with alkaline counterions .
  • Reactivity: The primary amine (-CH₂NH₂) in the target compound is more reactive toward electrophiles (e.g., carbonylating agents) than the secondary amine (-NHCH₃) in its methylamino analog .

Biological Activity

Methyl 3-(aminomethyl)oxolane-3-carboxylate hydrochloride is a compound with significant biological activity, particularly in the context of antimicrobial properties and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its oxolane ring structure, which contributes to its biological properties. The presence of the amino and carboxylate functional groups enhances its interaction with biological targets.

The compound exhibits its biological activity primarily through:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes that are crucial for microbial survival, particularly in Mycobacterium tuberculosis (Mtb). By targeting proteins like MptpB, it disrupts the pathogen's ability to evade host immune responses .
  • Modulation of Signaling Pathways : The compound influences phosphoinositide dynamics within host cells, thereby affecting phagosome maturation and bacterial clearance. This modulation is critical for enhancing the effectiveness of conventional antibiotics against resistant strains of bacteria .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity:

  • IC50 Values : The compound showed IC50 values in the low micromolar range against various strains of M. tuberculosis, indicating potent inhibitory effects on bacterial growth .

In Vivo Studies

Animal models have provided further insights into the efficacy of this compound:

  • Guinea Pig Models : In studies involving guinea pigs infected with multidrug-resistant M. tuberculosis, treatment with the compound resulted in a marked reduction in bacterial load, demonstrating its potential as an adjunct therapy to existing antibiotics .

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Case Study on Tuberculosis Treatment : A study highlighted the compound's role in reducing infection burden in guinea pig models. The results indicated that when combined with first-line antibiotics like rifampicin and isoniazid, it significantly enhanced bacterial clearance .
  • Cancer Research Applications : Preliminary investigations into its anticancer properties have suggested that modifications to the compound could yield derivatives with selective cytotoxicity against cancer cell lines, although further research is needed to elucidate these effects fully .

Comparative Biological Activity Table

Compound NameTarget PathogenIC50 (μM)Mode of Action
This compoundMycobacterium tuberculosisLow MicromolarEnzyme inhibition and signaling modulation
RifampicinMycobacterium tuberculosis0.5RNA polymerase inhibition
IsoniazidMycobacterium tuberculosis0.02Inhibition of mycolic acid synthesis

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